![molecular formula C15H14F2N2O3S B5304791 N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide](/img/structure/B5304791.png)
N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide, also known as DASA-58, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DASA-58 has been found to exhibit potent inhibitory effects on several enzymes, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide involves the inhibition of the target enzymes through binding to their active sites. This leads to a reduction in their activity, which can have downstream effects on various physiological processes. For example, inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions, which can affect the pH balance of cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide depend on the specific enzyme that it targets. For example, inhibition of histone deacetylases can lead to changes in gene expression, while inhibition of fatty acid amide hydrolases can lead to an increase in the levels of endocannabinoids, which have been implicated in various physiological processes, including pain sensation and appetite regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide in lab experiments is its potent inhibitory effects on multiple enzymes, which can allow for the investigation of various physiological processes. However, one limitation is its specificity for certain enzymes, which can make it difficult to study the effects of its inhibition on other enzymes or physiological processes.
Zukünftige Richtungen
There are several future directions for research on N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another area of interest is the development of new analogs of N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide with improved potency and specificity for certain enzymes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide and its potential as a research tool for investigating various physiological processes.
Synthesemethoden
The synthesis of N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide involves several steps, starting with the reaction of 2,6-difluoroaniline with p-toluenesulfonyl chloride to form N-(2,6-difluorophenyl)-p-toluenesulfonamide. This compound is then reacted with dimethylamine and sodium hydride to form N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide.
Wissenschaftliche Forschungsanwendungen
N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide has been the subject of numerous scientific studies, particularly in the field of medicinal chemistry. It has been found to exhibit potent inhibitory effects on several enzymes, including carbonic anhydrases, histone deacetylases, and fatty acid amide hydrolases. These enzymes play important roles in various physiological processes, and their dysregulation has been implicated in several diseases, including cancer, neurodegenerative disorders, and inflammation.
Eigenschaften
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-19(2)23(21,22)11-8-6-10(7-9-11)18-15(20)14-12(16)4-3-5-13(14)17/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSLYXVEUVCCHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylsulfamoyl)phenyl]-2,6-difluorobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.